4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;4-hydroxy-2-methyl-5-propan-2-ylbenzenesulfonic acid
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Overview
Description
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;4-hydroxy-2-methyl-5-propan-2-ylbenzenesulfonic acid is a compound that combines two distinct chemical entities. The first part, 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine, is commonly known as chloroquine, a well-known antimalarial drug. The second part, 4-hydroxy-2-methyl-5-propan-2-ylbenzenesulfonic acid, is a derivative of sulfonic acid. This compound is of significant interest due to its diverse applications in medicine, particularly in the treatment of malaria and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine involves a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The reaction conditions typically include the use of solvents like ethanol and the presence of a base to facilitate the substitution reaction. The intermediates formed are then treated with substituted aromatic or heteroaromatic aldehydes to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product . The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol and methanol. The reaction conditions vary depending on the desired product but typically involve controlled
Properties
CAS No. |
72413-88-8 |
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Molecular Formula |
C28H40ClN3O4S |
Molecular Weight |
550.2 g/mol |
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;4-hydroxy-2-methyl-5-propan-2-ylbenzenesulfonic acid |
InChI |
InChI=1S/C18H26ClN3.C10H14O4S/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-6(2)8-5-10(15(12,13)14)7(3)4-9(8)11/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);4-6,11H,1-3H3,(H,12,13,14) |
InChI Key |
HCJBGYXXSXBHCP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.CC1=CC(=C(C=C1S(=O)(=O)O)C(C)C)O |
Origin of Product |
United States |
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